4-Chlorobiphenyl-2-carbaldehyde, also known as 4'-Chloro-1,1'-biphenyl-2-carboxaldehyde, is an organic compound with the molecular formula and a molecular weight of 216.66 g/mol. This compound is characterized by the presence of a chlorine atom at the 4-position of the biphenyl structure and an aldehyde group at the 2-position. It is primarily utilized in various fields of scientific research, including chemistry, biology, and materials science.
4-Chlorobiphenyl-2-carbaldehyde is classified as a chlorinated aromatic compound. It can be synthesized from starting materials such as 4-chlorobenzeneboronic acid and 2-bromobenzaldehyde through processes like Suzuki-Miyaura coupling. The compound's unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 4-Chlorobiphenyl-2-carbaldehyde can be performed via several methods:
The reaction conditions often include:
The molecular structure of 4-Chlorobiphenyl-2-carbaldehyde features two phenyl rings connected by a single bond, with a chlorine substituent at one end and an aldehyde functional group at the other. The structural representation can be denoted by its canonical SMILES notation: C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C=O
.
4-Chlorobiphenyl-2-carbaldehyde undergoes several notable chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Chlorobiphenyl-2-carbaldehyde involves its interaction with biological systems:
Relevant data indicates that this compound exhibits unique reactivity due to its dual functional groups, making it versatile for further chemical modifications .
4-Chlorobiphenyl-2-carbaldehyde has several significant applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1